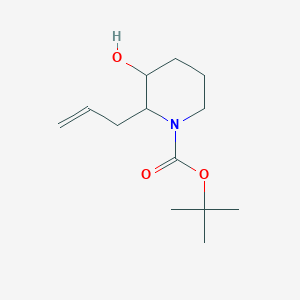
6-Phenylcinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenylcinnoline is an organic compound with the molecular formula C14H10N2. It belongs to the cinnoline family, which is a group of heterocyclic compounds containing a benzene ring fused to a pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Phenylcinnoline can be synthesized through several methods. One common approach involves the cyclization of 2-aminobenzophenone with hydrazine hydrate under acidic conditions. Another method includes the reaction of phenylhydrazine with cinnamic acid derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 6-Phenylcinnoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for electrophilic substitution
Major Products:
Oxidation: Formation of phenylcinnoline-3-carboxylic acid.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of halogenated or alkylated this compound derivatives
Scientific Research Applications
6-Phenylcinnoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of novel materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 6-Phenylcinnoline involves its interaction with various molecular targets. In medicinal applications, it can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, contributing to its antibacterial and antifungal activities .
Comparison with Similar Compounds
Phenylcinnoline carboxylates (e.g., SC-1058, SC-1271): These compounds are structurally similar and have been studied for their pollen suppressant activity in plants
Cinnoline derivatives: Other cinnoline derivatives, such as aminocinnolines, have shown significant biological activity and are used in various medicinal applications.
Uniqueness: 6-Phenylcinnoline stands out due to its unique combination of a phenyl group and a cinnoline ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H10N2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
6-phenylcinnoline |
InChI |
InChI=1S/C14H10N2/c1-2-4-11(5-3-1)12-6-7-14-13(10-12)8-9-15-16-14/h1-10H |
InChI Key |
WWFLVMNMSQBPFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![L-Xylopyranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, 1,2,3,4-tetraacetate,(5S)-](/img/structure/B11816517.png)
![Tert-Butyl 8-(Hydroxymethyl)-5-Oxa-2-Azaspiro[3.4]Octane-2-Carboxylate](/img/structure/B11816523.png)


![(6-Oxo-2,5-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B11816554.png)


![N-tert-butyl-N-[1-[(2,4-dichloropyrimidin-5-yl)methyl]piperidin-4-yl]carbamate](/img/structure/B11816567.png)
![tert-Butyl cyclohexyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate](/img/structure/B11816568.png)
